molecular formula NaNH2C6H4SO3<br>C6H6NNaO3S B1324449 Sodium 4-aminobenzenesulfonate CAS No. 515-74-2

Sodium 4-aminobenzenesulfonate

Cat. No.: B1324449
CAS No.: 515-74-2
M. Wt: 195.17 g/mol
InChI Key: KSVSZLXDULFGDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-aminobenzenesulfonate, also known as sodium sulphanilate, is an organic compound with the molecular formula C6H6NNaO3S. It is characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound is commonly used in various industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

Sodium 4-aminobenzenesulfonate, also known as Sodium Sulphanilate, is a biochemical indice of inflammation-associated acute-phase response

Mode of Action

It is known to be involved in the inflammation-associated acute-phase response . This suggests that it may interact with proteins or enzymes involved in this response, potentially influencing their activity or expression.

Biochemical Pathways

Given its role in the inflammation-associated acute-phase response , it may be involved in pathways related to inflammation and immune response.

Result of Action

Given its role as a biochemical indice of inflammation-associated acute-phase response , it may influence cellular processes related to inflammation and immune response.

Biochemical Analysis

Biochemical Properties

Sodium 4-aminobenzenesulfonate plays a significant role in biochemical reactions, particularly as a biochemical indice of inflammation-associated acute-phase response . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the degradation pathway of Hydrogenophaga sp. PBC, where it interacts with enzymes such as 4-sulfocatechol 1,2-dioxygenase and 3-sulfomuconate cycloisomerase . These interactions are crucial for the compound’s role in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce an acute-phase response, which affects hepatic and renal indices in horses . This response involves changes in gene expression and cellular metabolism, highlighting the compound’s significant impact on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as a biochemical indice of inflammation-associated acute-phase response by binding to and activating certain enzymes and proteins . This activation leads to changes in gene expression and enzyme activity, which are essential for the compound’s biochemical effects. Additionally, it is involved in the degradation pathway of Hydrogenophaga sp. PBC, where it undergoes hydroxylation and other biochemical transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as at 4°C in sealed storage away from moisture

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may induce beneficial biochemical responses, such as the acute-phase response . At higher dosages, it may exhibit toxic or adverse effects. For instance, studies on the degradation pathway of Hydrogenophaga sp. PBC have shown that high concentrations of the compound can impair bacterial growth and metabolism . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 4-sulfocatechol 1,2-dioxygenase and 3-sulfomuconate cycloisomerase in the degradation pathway of Hydrogenophaga sp. PBC . These enzymes catalyze the transformation of the compound into various metabolites, which are further processed in the metabolic pathway. The compound’s involvement in these pathways affects metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . Understanding these interactions is crucial for elucidating the compound’s biochemical effects and optimizing its use in experimental settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s biochemical effects and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-aminobenzenesulfonate is typically synthesized through the sulfonation of aniline. The process involves the reaction of aniline with concentrated sulfuric acid, resulting in the formation of 4-aminobenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium 4-aminobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as diazotization, where it is converted to a diazonium salt.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The nitro group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products:

    Diazonium Salts: Formed during diazotization.

    Sulfonic Acid Derivatives: Formed during oxidation.

    Amines: Formed during reduction.

Scientific Research Applications

Sodium 4-aminobenzenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Sodium 4-aminobenzenesulfonate is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo diazotization and form azo dyes is particularly noteworthy .

Properties

IUPAC Name

sodium;4-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVSZLXDULFGDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NaNH2C6H4SO3, C6H6NNaO3S
Record name sodium sulfanilate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121-57-3 (Parent)
Record name Sodium sulfanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5029184
Record name Sodium sulfanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Solid; [ECHA REACH Registrations] Dihydrate: White to beige crystalline solid; [Mallinckrodt Baker MSDS]
Record name Benzenesulfonic acid, 4-amino-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium sulfanilate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21724
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

515-74-2, 6106-22-5
Record name Sodium sulfanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-amino-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium sulfanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5029184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium sulphanilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfanilic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM SULFANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YJ2Q81720
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-aminobenzenesulfonate
Reactant of Route 2
Sodium 4-aminobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Sodium 4-aminobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Sodium 4-aminobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Sodium 4-aminobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Sodium 4-aminobenzenesulfonate
Customer
Q & A

Q1: What is the significance of Sodium 4-aminobenzenesulfonate in the context of the research on grafted silica gel particles?

A: this compound (BSNa) plays a crucial role in functionalizing grafted particles. [] The research demonstrates its use in modifying PGMA-SiO2 particles via a ring-opening reaction with the epoxy groups of grafted PGMA. [] This modification results in the creation of functional particles, BSNa-PGMA-SiO2, possessing Sodium benzenesulfonate (BSNa) groups. [] These anionic polyelectrolyte groups on the particle surface impart a strong negative charge, leading to a high adsorption capacity for alkaloids like matrine and cytisine due to robust electrostatic interactions. []

Q2: How does this compound contribute to understanding the degradation pathway of Reactive Blue 220 dye?

A: this compound is identified as one of the degradation products of Reactive Blue 220 dye by a halophilic bacterial consortium. [] The study used various analytical techniques like Fourier transform infrared, high-performance liquid chromatography (HPLC), nuclear magnetic resonance, and gas chromatography-mass spectrometry to confirm its formation alongside other breakdown products (sodium-6-aminonepthalenesulfonate and sodiumbenzene/nepthalenesulfonate). [] This finding helps elucidate the symmetric cleavage mechanism employed by the bacteria during the biodegradation of RB220. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.